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Compound of Interest

Compound Name: Hexahydrophthalic anhydride

Cat. No.: B042101

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexahydrophthalic
Anhydride (HHPA) as a curing agent for epoxy resins in the manufacturing of high-
performance electrical insulating materials. Detailed protocols for material preparation and
characterization are included to support research and development activities.

Introduction

Hexahydrophthalic anhydride (HHPA) is a cycloaliphatic anhydride widely employed as a
hardener for epoxy resins, particularly in applications demanding excellent electrical insulation,
high thermal stability, and robust mechanical properties.[1][2] Its saturated ring structure
contributes to good weather resistance and resistance to yellowing, making it suitable for both
indoor and outdoor electrical components.[3][4] When reacted with epoxy resins, HHPA forms a
highly cross-linked, three-dimensional network, imparting a range of desirable characteristics to
the cured material.[2]

Key advantages of using HHPA in epoxy formulations for electrical insulation include:

o Excellent Dielectric Properties: HHPA-cured epoxies exhibit high dielectric strength, low
dielectric constant, and low dissipation factor, making them ideal for insulating high-voltage
components.
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» High Thermal Stability: These systems demonstrate good performance at elevated
temperatures, with high glass transition temperatures (Tg).[2]

» Superior Mechanical Strength: The resulting materials possess high tensile and flexural
strength.

e Low Shrinkage During Cure: Compared to other curing agents, HHPA contributes to lower
shrinkage, which minimizes internal stresses in encapsulated electronic components.

e Good Chemical Resistance: The cured epoxy matrix is resistant to a variety of chemicals.

e Long Pot Life: Formulations with HHPA generally have a long working time at room
temperature, which is advantageous for manufacturing processes like casting and potting.[2]

Applications

HHPA-cured epoxy resins are utilized in a variety of electrical and electronic applications,
including:

e Potting and Encapsulation: Protecting sensitive electronic components such as capacitors,
switches, and relays from moisture, vibration, and mechanical shock.[5]

e Casting: Manufacturing insulators, bushings, and other high-voltage components.
» Impregnation: Insulating coils and windings in motors and transformers.
» Conformal Coatings: Protecting printed circuit boards (PCBs) from environmental factors.

Data Presentation

The following tables summarize typical quantitative data for HHPA and HHPA-cured epoxy
systems. Note that the properties of the final cured product are highly dependent on the
specific epoxy resin, the ratio of HHPA to resin, the presence of any accelerators, and the
curing schedule.

Table 1: Typical Properties of Hexahydrophthalic Anhydride (HHPA)
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Property Value
Appearance White fused solid or clear liquid
Molecular Formula CsH1003
Molecular Weight 154.17 g/mol
CAS Number 85-42-7
Melting Point 37°C
Viscosity @ 40°C 47 cps
Purity >99.0%
Free Acid Content <0.5%
Source:[4]

Table 2: Example Formulation and Curing Schedule

Component Parts by Weight (phr)
Epoxy Resin (Bisphenol A based) 100

Hexahydrophthalic Anhydride (HHPA) 80-90

Accelerator (e.g., Tertiary Amine) 0.5-1.0

2 hours at 100°C followed by 4-6 hours at 140-

Curing Schedule
150°C

Source:[6]

Table 3: Typical Electrical Properties of HHPA-Cured Epoxy Resin
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Property Test Method Typical Value
Dielectric Constant (1 kHz) ASTM D150 3.0-35
Dissipation Factor (1 kHz) ASTM D150 0.005 - 0.02
Volume Resistivity ASTM D257 > 10 Q.cm
Dielectric Strength ASTM D149 16 - 20 kV/mm

Source:[7][8][9]

Table 4: Typical Mechanical Properties of HHPA-Cured Epoxy Resin

Property Test Method Typical Value
Tensile Strength ASTM D638 70 - 85 MPa
Tensile Modulus ASTM D638 2.8-3.5GPa
Elongation at Break ASTM D638 3-5%
Flexural Strength ASTM D790 110 - 130 MPa
Flexural Modulus ASTM D790 3.0-3.8GPa

Source:[4][10][11]

Table 5: Typical Thermal Properties of HHPA-Cured Epoxy Resin

Property Test Method Typical Value
Glass Transition Temperature

ASTM E1356 (DSC) 110 - 140 °C
(Tg)
Heat Deflection Temperature ASTM D648 100 - 130 °C
Decomposition Temperature

ASTM E1131 > 300 °C

(TGA)

Source:[12][13]
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Experimental Protocols

The following are detailed protocols for the preparation and characterization of HHPA-cured
epoxy resins for electrical insulation applications.

Preparation of HHPA-Cured Epoxy Resin

Objective: To prepare a cured epoxy resin sample for subsequent characterization.

Materials:

Liquid Bisphenol A (BPA) based epoxy resin

» Hexahydrophthalic Anhydride (HHPA)

» Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
 Silicone mold release agent

» Steel or aluminum mold

e Vacuum oven

e Mechanical stirrer

o Beakers and stirring rods

Procedure:

Mold Preparation: Thoroughly clean the mold and apply a thin, uniform layer of silicone mold
release agent. Allow it to dry completely.

e Preheating: Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

e Mixing: In a clean beaker, weigh the required amount of preheated epoxy resin. Add the
specified amount of HHPA and accelerator.

 Stirring: Mechanically stir the mixture at a moderate speed for 10-15 minutes, ensuring a
homogeneous solution. Be careful to minimize air entrapment.
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o Degassing: Place the mixture in a vacuum oven at 60-70°C and apply a vacuum to remove
any entrapped air bubbles. Continue degassing until bubbling subsides.

o Casting: Carefully pour the degassed mixture into the prepared mold.

e Curing: Place the mold in a preheated oven and follow the desired curing schedule (e.g., 2
hours at 100°C followed by 4 hours at 150°C).

e Cooling and Demolding: After the curing cycle is complete, turn off the oven and allow the
sample to cool slowly to room temperature inside the oven to prevent thermal shock. Once
cooled, carefully demold the cured epoxy resin sample.

Electrical Properties Testing

Objective: To determine the dielectric constant and dissipation factor of the cured epoxy resin.
Apparatus:

e LCR meter or impedance analyzer

o Dielectric test fixture with parallel plate electrodes

e Micrometer for thickness measurement

Procedure:

e Specimen Preparation: Prepare a flat, circular or square specimen with a uniform thickness
(typically 1-3 mm). Ensure the surfaces are clean and free of defects.

» Conditioning: Condition the specimen in a controlled environment (e.g., 23°C and 50%
relative humidity) for at least 40 hours prior to testing.

e Measurement:
o Measure the thickness of the specimen at several points and calculate the average.
o Place the specimen between the electrodes of the dielectric test fixture.

o Connect the fixture to the LCR meter.
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o Set the desired test frequency (e.g., 1 kHz, 1 MHz).

o Measure the capacitance and dissipation factor.

 Calculation: Calculate the dielectric constant using the measured capacitance, specimen
thickness, and electrode area.

Objective: To measure the volume resistivity of the cured epoxy resin.[14]
Apparatus:
o High resistance meter or electrometer
» Resistivity test fixture with guarded electrodes
e DC voltage source
Procedure:
e Specimen Preparation: Prepare a specimen as described for the dielectric constant test.
o Conditioning: Condition the specimen as per ASTM D257.
e Measurement:
o Place the specimen in the resistivity test fixture.
o Apply a specified DC voltage (e.g., 500 V) across the electrodes.[15]

o Measure the current flowing through the bulk of the material after a specified electrification
time (typically 60 seconds).[15]

o Calculation: Calculate the volume resistivity using the applied voltage, measured current,
specimen thickness, and electrode geometry.

Mechanical Properties Testing

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the
cured epoxy resin.
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Apparatus:

e Universal Testing Machine (UTM) with a suitable load cell
o Tensile grips

e Extensometer

Procedure:

e Specimen Preparation: Prepare dumbbell-shaped specimens (Type | is common for rigid
plastics) from the cured epoxy sheet by machining or molding.[10][16]

¢ Conditioning: Condition the specimens as per ASTM D638.

e Measurement:
o Measure the width and thickness of the gauge section of the specimen.
o Mount the specimen in the tensile grips of the UTM.
o Attach the extensometer to the gauge section.

o Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen
fractures.[11]

o Data Analysis: Record the load-elongation data and calculate the tensile strength, tensile
modulus, and elongation at break.

Objective: To determine the flexural strength and flexural modulus of the cured epoxy resin.
Apparatus:

e Universal Testing Machine (UTM) with a suitable load cell

e Three-point bending fixture

Procedure:
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e Specimen Preparation: Prepare rectangular bar-shaped specimens from the cured epoxy
sheet.[1]

» Conditioning: Condition the specimens as per ASTM D790.
e Measurement:
o Measure the width and thickness of the specimen.

o Place the specimen on the supports of the three-point bending fixture. The support span
should be 16 times the specimen thickness.[17]

o Apply a load to the center of the specimen at a specified rate until the specimen breaks or
the outer fiber strain reaches 5%.[18]

o Data Analysis: Record the load-deflection data and calculate the flexural strength and

flexural modulus.

Thermal Analysis

Objective: To determine the glass transition temperature of the cured epoxy resin.
Apparatus:
 Differential Scanning Calorimeter (DSC)
Procedure:
e Specimen Preparation: Prepare a small sample (5-10 mg) from the cured epoxy resin.
e Measurement:

o Place the sample in an aluminum DSC pan and seal it.

o Place the pan in the DSC cell.

o Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) through the expected

glass transition region.[13]
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» Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the
midpoint of the step change in the heat flow, which corresponds to the Tg.[13]

Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.
Apparatus:
o Thermogravimetric Analyzer (TGA)
Procedure:
e Specimen Preparation: Prepare a small sample (10-15 mg) from the cured epoxy resin.[19]
e Measurement:

o Place the sample in the TGA sample pan.

o Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.qg.,
nitrogen or air) up to a high temperature (e.g., 800°C).

o Data Analysis: Record the weight loss as a function of temperature. The onset of significant
weight loss indicates the beginning of thermal decomposition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of HHPA in
electrical insulating materials.

Epoxy Resin Curing
(with oxirane groups)
Hydroxyl Group Initiates ring-opening Mg Hexahydrophthalic Anhydride
(-OH) (HHPA)

Click to download full resolution via product page

Cross-linked Polymer Network
(Electrical Insulation Material)
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Caption: Chemical curing reaction of epoxy resin with HHPA.
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Caption: Experimental workflow for material preparation and testing.
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Caption: Relationship between HHPA concentration and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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